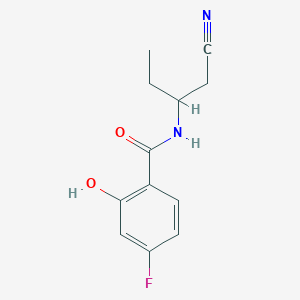![molecular formula C13H15N3 B7633026 6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "6-MMP" and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 6-MMP is not fully understood. However, it has been reported to act as a potent inhibitor of protein kinase C (PKC) and to modulate the activity of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. PKC is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of PKC activity by 6-MMP may have implications in cancer and neurological disorders.
Biochemical and Physiological Effects:
6-MMP has been reported to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 6-MMP has been reported to modulate synaptic plasticity and to have potential as a treatment for neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 6-MMP in lab experiments include its potency and selectivity as a PKC inhibitor, its potential as a lead compound for drug discovery, and its diverse scientific research applications. The limitations of using 6-MMP in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 6-MMP include the development of new synthesis methods, the identification of new targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies.
Synthesis Methods
The synthesis of 6-MMP has been reported using different methods, including the reaction of 6-chloro-2-aminomethylpyridine with 5-methyl-3-pyridinemethanol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-chloro-6-methylpyridine with 5-methyl-3-pyridinemethanol in the presence of a base and a palladium catalyst. The yield of the synthesis method varies depending on the reaction conditions used.
Scientific Research Applications
6-MMP has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been reported to have potential as a drug candidate for the treatment of cancer and neurological disorders. In drug discovery, 6-MMP has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-6-12(8-14-7-10)9-15-13-5-3-4-11(2)16-13/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPXDVRGIWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CN=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)
